![molecular formula C8H7N5O B14383939 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde CAS No. 88553-25-7](/img/structure/B14383939.png)
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its role as a precursor in the synthesis of various bioactive molecules, particularly those targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino groups and form the desired pyrido[3,2-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
作用机制
The primary mechanism of action for compounds derived from 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, these compounds can effectively halt DNA synthesis and cell proliferation, making them useful in the treatment of cancer and bacterial infections .
相似化合物的比较
Similar Compounds
2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines: These compounds also target DHFR and have been studied for their antiproliferative and antimicrobial activities.
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues: These analogues have been designed to overcome drug resistance and exhibit potent biological activities.
Uniqueness
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific structure, which allows for versatile chemical modifications and the potential to develop a wide range of bioactive derivatives. Its ability to inhibit DHFR with high specificity makes it a valuable scaffold in medicinal chemistry .
属性
CAS 编号 |
88553-25-7 |
|---|---|
分子式 |
C8H7N5O |
分子量 |
189.17 g/mol |
IUPAC 名称 |
2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H7N5O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H,(H4,9,10,12,13) |
InChI 键 |
VUPAGIQIPGRNOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC(=N2)N)N)N=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


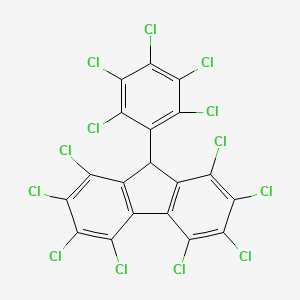
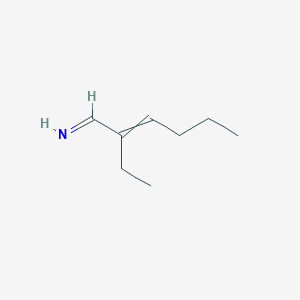


![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
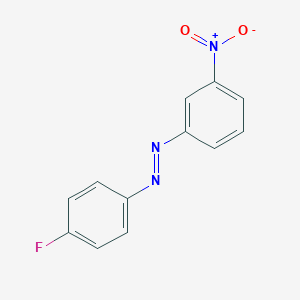
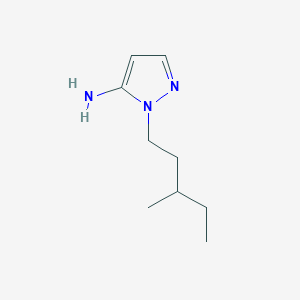
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

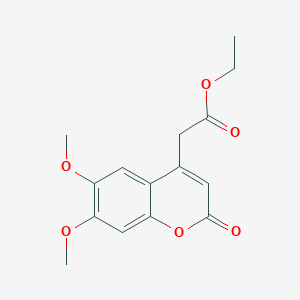
oxophosphanium](/img/structure/B14383937.png)
